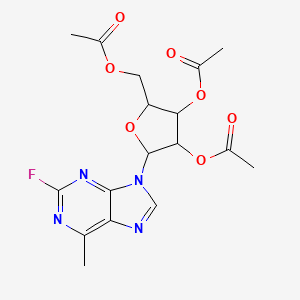
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is modified with fluoro and methyl groups, as well as acetylated pentofuranosyl moieties, which may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves multi-step organic reactions. The starting materials might include a purine derivative, which undergoes fluorination and methylation reactions. The pentofuranosyl group is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls. The process might also involve purification steps such as crystallization, chromatography, or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially leading to deacetylation or reduction of the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro or methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and RNA.
Medicine: Potentially explored for its antiviral or anticancer properties due to its structural similarity to nucleoside analogs.
Industry: May be used in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine would depend on its specific interactions with molecular targets. It might inhibit enzymes involved in nucleic acid synthesis or interfere with the replication of viral genomes. The fluoro and methyl groups could enhance its binding affinity or selectivity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the methyl group, which might affect its chemical and biological properties.
6-Methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the fluoro group, potentially altering its reactivity and interactions.
9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks both the fluoro and methyl groups, serving as a simpler analog for comparison.
Uniqueness
The presence of both fluoro and methyl groups, along with the acetylated pentofuranosyl moiety, makes 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine unique. These modifications can influence its chemical stability, reactivity, and biological activity, potentially making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
20289-64-9 |
|---|---|
Molekularformel |
C17H19FN4O7 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2-fluoro-6-methylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19FN4O7/c1-7-12-15(21-17(18)20-7)22(6-19-12)16-14(28-10(4)25)13(27-9(3)24)11(29-16)5-26-8(2)23/h6,11,13-14,16H,5H2,1-4H3 |
InChI-Schlüssel |
ZPXPAWFJMDIZDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
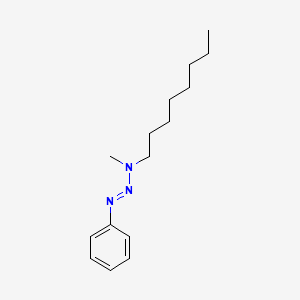
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
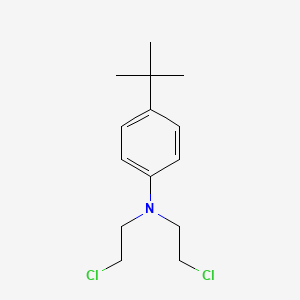
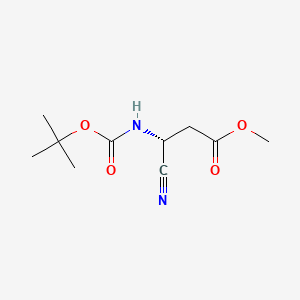
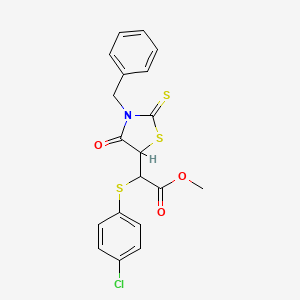
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
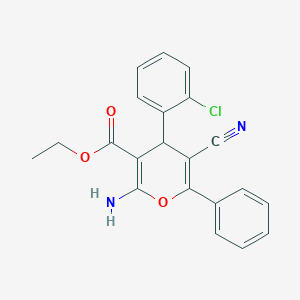
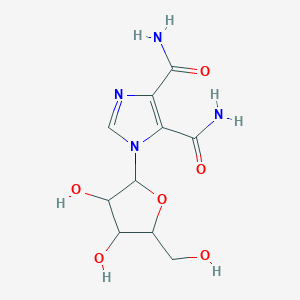

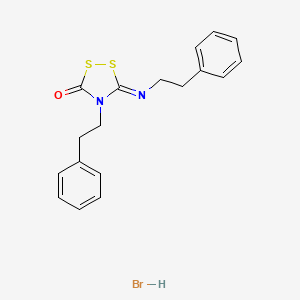
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)

